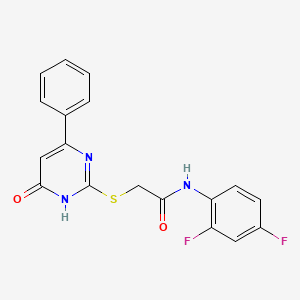

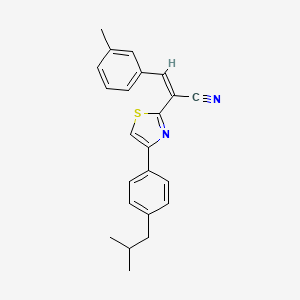

N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

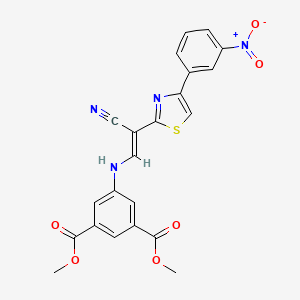

The compound N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical entity that appears to be related to various acetamide derivatives synthesized for different purposes, such as biological activity or material properties. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar acetamide compounds.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including the reaction of aniline derivatives with acyl chlorides or the use of amino acids to introduce different substituents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate and tetrahydrofuran as the solvent . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . These techniques provide detailed information about the molecular framework, including the positions of substituents and the overall geometry of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their functional groups. The reactivity of such compounds is often explored to develop new materials or to study their biological activities. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, demonstrating the ability of acetamide derivatives to act as reagents in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of halogen atoms, as seen in the compounds discussed, can affect the compound's polarity and reactivity . The specific properties of this compound would need to be determined experimentally, but it is likely that the difluorophenyl and dihydropyrimidinyl groups would confer unique characteristics to the compound.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

- Compounds similar to N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their antibacterial activity. Studies indicate moderate to good activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli (Desai et al., 2008). Similar thienopyrimidine linked rhodanine derivatives have shown potent antibacterial properties against several bacteria including E. coli and B. subtilis (Kerru et al., 2019).

Anticonvulsant Potential

- Certain derivatives of this compound have been studied for their anticonvulsant properties. The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine was explored for potential anticonvulsant effects, showing moderate activity in models of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Crystal Structure Analysis

- Studies on the crystal structure of similar compounds have been conducted, providing insights into the molecular configuration and intermolecular interactions, which are essential for understanding the drug's mechanism of action (Boechat et al., 2011).

Photopolymerization and Coating Applications

- Research has been conducted on derivatives of this compound in the field of photopolymerization. For instance, the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing hybrid networks in air atmosphere was explored (Batibay et al., 2020).

Magnetic Resonance Spectroscopy and Imaging

- Fluorinated derivatives of homocysteine, similar in structure to this compound, have been synthesized for potential use in 19F magnetic resonance spectroscopy and imaging, demonstrating the compound's applicability in diagnostic imaging (Chubarov et al., 2011).

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O2S/c19-12-6-7-14(13(20)8-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZKHKZWQQPLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetate](/img/structure/B2529559.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2529568.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)